4-(2-Hydroxyethylamino)-2-nitrophenol is an organic compound classified within the nitrophenol family. It features a nitro group (-NO2) and a phenolic hydroxyl group (-OH) on a benzene ring, along with a hydroxyethylamino substituent. The compound is identified by the CAS number 65235-31-6 and has a molecular formula of C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol . Its unique structure allows for diverse chemical and biological properties, making it of interest in various scientific applications.
The synthesis of 4-(2-Hydroxyethylamino)-2-nitrophenol typically involves two main steps: nitration and amination.
In industrial settings, bulk nitration is performed using specialized nitration units to handle large quantities of phenol efficiently. The reaction conditions are carefully controlled to optimize yield and purity .
The molecular structure of 4-(2-Hydroxyethylamino)-2-nitrophenol can be represented as follows:
The compound contains:
The compound's boiling point is not readily available, but its solubility profile indicates it is soluble in polar solvents due to the presence of hydroxyl groups .
4-(2-Hydroxyethylamino)-2-nitrophenol can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(2-Hydroxyethylamino)-2-nitrophenol primarily revolves around its reactivity due to the presence of both amino and nitro functional groups.
This dual reactivity allows for versatile applications in organic synthesis and medicinal chemistry .
Safety data indicates that handling should be done with care due to potential hazards associated with exposure, including skin irritation and respiratory issues .
4-(2-Hydroxyethylamino)-2-nitrophenol has several scientific uses:
The compound's combination of functional groups makes it versatile for various applications in research and industry, particularly in fields requiring specific chemical reactivity or biological activity.
The synthesis of 4-(2-Hydroxyethylamino)-2-nitrophenol typically begins with the nitration of phenol or substituted phenols to generate essential intermediates. Direct nitration of phenol with nitric acid yields a mixture of ortho- and para-nitrophenol isomers, requiring separation for subsequent functionalization . Alternatively, regioselective nitration of para-substituted phenols (e.g., 4-aminophenol) enables targeted 2-nitrophenol derivative formation. Oxyalkylation introduces the 2-hydroxyethylamino group via nucleophilic substitution, where 2-chloro- or 2-nitro-phenol derivatives react with monoethanolamine under alkaline conditions. This method achieves yields of 59–93%, though competing etherification can occur, necessitating precise stoichiometric control [4]. Temperature optimization (40–80°C) and polar aprotic solvents like dimethylformamide enhance reaction efficiency by mitigating side reactions.
Table 1: Oxyalkylation Approaches for 2-Hydroxyethylamino Group Introduction
Starting Material | Alkylating Agent | Conditions | Yield (%) |
---|---|---|---|
4-Chloro-3-nitrophenol | Monoethanolamine | KOH/DMF, 40°C | 93 |
2-Nitro-4-aminophenol | Ethylene oxide | Aqueous, 25°C | 85 |
3-Methyl-4-nitrophenol | 2-Chloroethylchloroformate | NaOH (10M), RT | 78 |
Epoxide ring-opening provides an atom-efficient pathway for hydroxyethylamino group installation. 2-Nitrophenol derivatives react with ethylene oxide or glycidol under catalyst-free conditions, generating 4-(2-Hydroxyethylamino)-2-nitrophenol or its 3-hydroxy analog [4]. This exothermic reaction requires temperature moderation (25–50°C) to prevent polymerization. For intermediates requiring nitro group reduction, catalytic hydrogenation with platinum or palladium catalysts selectively converts 2,4-dinitrophenol derivatives to 4-amino-2-nitrophenol—a direct precursor. Hydrogenation specificity depends critically on catalyst selection; sodium sulfide reduction favors 4-amino-2-nitro products, while acidified hydrogenation may yield isomeric impurities [4] [6].
Table 2: Hydrogenation Strategies for Intermediate Synthesis
Substrate | Reduction System | Primary Product | Selectivity (%) |
---|---|---|---|
2,4-Dinitrophenoxyethanol | Sodium sulfide | 4-Amino-2-nitrophenoxyethanol | >95 |
2,4-Dinitrophenol | H₂/Pt (acidic) | 2-Amino-4-nitrophenol | 80 |
4-Fluoro-3-nitrophenol | H₂/Pd-C | 4-Amino-3-nitrophenol | 98 |
Crude reaction mixtures contain isomers, unreacted starting materials, and tar byproducts. Liquid-liquid extraction separates 4-(2-Hydroxyethylamino)-2-nitrophenol from polar impurities using toluene/water or dichloromethane/water systems, leveraging pH-dependent solubility . Acid-base partitioning further purifies the compound: acidification precipitates phenolic impurities, while the target amine remains soluble. Carbon filtration decolorizes the product stream by adsorbing chromophores (e.g., quinoid species) onto activated carbon . For high-purity grades, vacuum distillation or steam distillation removes volatile contaminants, though thermal sensitivity necessitates temperatures below 150°C to prevent decomposition. Crystallization from ethanol/water mixtures yields >97% pure material, as confirmed by melting point (125–127°C) and chromatographic analysis [6].
Recent advances focus on minimizing waste and hazardous reagents. In situ epoxide generation from ethylene dichloride eliminates stoichiometric epichlorohydrin use, reducing chloride waste [4]. Catalytic transfer hydrogenation employing ammonium formate and palladium on carbon achieves nitro reductions without high-pressure hydrogen infrastructure. Solvent-free hydroxyethylation uses molten 2-nitrophenol substrates reacted with ethylene oxide, enhancing atom economy to >85% [4]. Photocatalytic nitration with titanium dioxide and nitric acid under UV light improves regioselectivity while avoiding mixed acids (H₂SO₄/HNO₃). These innovations collectively reduce the E-factor (kg waste/kg product) by 40–60% compared to classical routes.
Three key challenges impede large-scale manufacturing:
Table 3: Industrial Scalability Assessment of Key Reactions
Process Step | Scale Limitation Factor | Mitigation Strategy |
---|---|---|
Oxyalkylation | Thermal runaway risk | Semicontinuous epoxide dosing |
Hydrogenation | Catalyst filtration cost | Fixed-bed flow reactors |
Carbon filtration | Adsorbent saturation | Thermal regeneration cycles |
Crystallization | Solvent recovery | Melt crystallization (solvent-free) |
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